molecular formula C19H18O5 B2367688 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 858769-03-6

7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2367688
CAS No.: 858769-03-6
M. Wt: 326.348
InChI Key: HTPBVWUJELYUFS-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chemical compound that belongs to the chromone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent etherification to introduce the ethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying cellular processes and enzyme interactions.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethoxy-3-(2-methoxyphenoxy)chromen-4-one
  • 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one

Uniqueness

Compared to similar compounds, 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

7-ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-22-13-9-10-14-17(11-13)23-12(2)19(18(14)20)24-16-8-6-5-7-15(16)21-3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPBVWUJELYUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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